molecular formula C7H5ClF3NO3 B1338037 Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate CAS No. 78451-14-6

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

Cat. No. B1338037
CAS RN: 78451-14-6
M. Wt: 243.57 g/mol
InChI Key: FDXRMXXUIRNASG-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a key starting material in the preparation of a wide range of oxazole derivatives with potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of substituted oxazoles from ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate involves regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, demonstrating the compound's utility in constructing complex molecular architectures .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate, related compounds such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate have been structurally characterized, suggesting that similar analytical techniques could be applied to determine the structure of the oxazole derivative .

Chemical Reactions Analysis

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including the rhodium-catalyzed reaction of ethyl 3,3,3-trifluoro-2-diazopropionate with ethyl cyanoformate to yield related trifluoromethyl substituted heterocyclic compounds. These reactions expand the utility of the compound in synthesizing a diverse array of fluorinated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate derivatives, such as their photophysical properties and singlet oxygen activation capabilities, have been studied. For instance, ethyl 3-phenylisothiazole-4-carboxylate and its derivatives exhibit fluorescence and can act as singlet-oxygen sensitizers, which could be indicative of the properties of the oxazole derivatives as well . Additionally, the compound's ability to undergo decarboxylation to yield simpler oxazole structures indicates its potential for chemical transformations .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate serves as a versatile precursor in organic synthesis. It is employed in the synthesis of 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition strategy. The process involves the addition of secondary amines to the precursor, followed by solvent removal and acid/base extraction, indicating the compound's reactivity and utility in constructing thiazole derivatives (Boy & Guernon, 2005). Furthermore, the compound is integral in the synthesis of variously substituted oxazoles, showcasing its versatility in creating a range of substituted heterocycles. This includes the generation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, employing a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).

Role in Heterocyclic Compound Synthesis

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate is a crucial intermediate in the synthesis of diverse trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, this compound is pivotal in generating a variety of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its adaptability and importance in synthesizing heterocyclic compounds with trifluoromethyl groups (Honey et al., 2012).

Application in Natural Product Synthesis

The compound is also instrumental in synthesizing natural products. It's used in the neat synthesis of balsoxin and texaline, two 2,5-di(hetero)aryloxazole natural products, through a palladium-catalyzed direct (hetero)arylation process. This application underlines the compound's significance in the streamlined synthesis of complex natural products, providing efficient access to (hetero)aryloxazoles (Verrier et al., 2008).

properties

IUPAC Name

ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXRMXXUIRNASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509804
Record name Ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate

CAS RN

78451-14-6
Record name Ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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